3-Hexanol

Catalog No.
S586944
CAS No.
623-37-0
M.F
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexanol

CAS Number

623-37-0

Product Name

3-Hexanol

IUPAC Name

hexan-3-ol

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3

InChI Key

ZOCHHNOQQHDWHG-UHFFFAOYSA-N

SMILES

CCCC(CC)O

solubility

16.1 mg/mL at 25 °C
slightly soluble in water; soluble in alcohol and acetone; soluble in ether in all proportions

Synonyms

Ethyl propyl carbinol

Canonical SMILES

CCCC(CC)O

The exact mass of the compound 3-Hexanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.1 mg/ml at 25 °c16.1 mg/ml at 25 °cslightly soluble in water; soluble in alcohol and acetone; soluble in ether in all proportions. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60708. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Hexanol, CAS 623-37-0, is a six-carbon secondary alcohol where the hydroxyl group is located on the third carbon. This structural characteristic distinguishes it from its primary (1-hexanol) and other secondary (2-hexanol) isomers. It functions as a versatile intermediate in the synthesis of specialty chemicals, a component in flavor and fragrance formulations, and as a process solvent. Its physical properties and reactivity are directly influenced by the internal position of the hydroxyl group, making it a specific choice for applications where isomer identity is critical.

Replacing 3-Hexanol with its isomers, such as 1-Hexanol or 2-Hexanol, is often unviable in practice. The position of the hydroxyl group fundamentally alters the molecule's steric profile and reactivity. This directly impacts process parameters like volatility and dictates the structure of downstream products, such as esters for fragrances, where the specific branching of a 3-hexyl (or sec-hexyl) group provides a distinct sensory profile unobtainable from a linear 1-hexyl group. Furthermore, in highly specific applications like pheromone synthesis, biological activity is often exclusive to a single isomer, rendering substitutes ineffective. Therefore, procurement decisions must be based on the exact isomer required for the target synthesis or formulation, as performance is not transferable across the class.

Processability Advantage: Lower Boiling Point for Optimized Solvent Handling and Removal

3-Hexanol exhibits a significantly lower boiling point compared to its primary isomer, 1-Hexanol. The more centralized position of the hydroxyl group in 3-Hexanol leads to a molecular shape that reduces the effectiveness of intermolecular van der Waals forces, resulting in higher volatility. Published data shows the boiling point of 3-Hexanol is approximately 134-135 °C, which is over 20 °C lower than that of 1-Hexanol at 157 °C.

Evidence DimensionBoiling Point at Atmospheric Pressure
Target Compound Data134-135 °C (for 3-Hexanol)
Comparator Or Baseline1-Hexanol: 157 °C
Quantified Difference22-23 °C lower than 1-Hexanol
ConditionsStandard atmospheric pressure (760 mmHg)

This lower boiling point allows for reduced energy costs and milder conditions during solvent stripping or product purification via distillation, preventing degradation of thermally sensitive compounds.

Precursor for Unique Fragrance Esters: Enabling Branched-Chain Aroma Profiles

As a secondary alcohol, 3-Hexanol is a required precursor for synthesizing hexan-3-yl esters (also known as ethyl propyl carbinyl esters). These esters possess a branched alkyl chain, which imparts different, often more complex and fruity, organoleptic properties compared to the linear esters derived from the primary alcohol 1-Hexanol. While 1-Hexanol is used to produce straight-chain hexyl esters with characteristic "green" or "woody" notes, 3-Hexanol is selected specifically when a branched, sec-hexyl moiety is required to achieve a target aroma profile that cannot be created with a linear isomer.

Evidence DimensionStructure of Resulting Ester
Target Compound DataForms branched hexan-3-yl esters
Comparator Or Baseline1-Hexanol forms linear n-hexyl esters
Quantified DifferenceStructural Isomerism (Branched vs. Linear)
ConditionsEsterification reaction

For formulators in the flavor and fragrance industry, procuring 3-Hexanol is essential for creating specific branched-ester aroma chemicals that are structurally and sensorially distinct from their linear counterparts.

Essential Building Block for Biologically Active Pheromones

The 3-hexanol structural backbone is a critical component in the synthesis of certain insect pheromones. For example, (3R,4S)-4-Methyl-3-hexanol is a known pheromone of the ant Tetramorium impurum. In another case, (3S,4S)-4-methyl-3-hexanol acts as a synergist for the aggregation pheromone of the almond bark beetle, Scolytus amygdali, where other stereoisomers were found to be inhibitory. The synthesis of these complex, biologically active molecules requires a precursor with the hydroxyl group at the C-3 position to build the correct stereochemistry and structure. Using an alternative isomer like 1-Hexanol would result in a fundamentally different molecule lacking the required biological activity.

Evidence DimensionSuitability as Pheromone Precursor
Target Compound DataRequired structural motif for pheromones like 4-methyl-3-hexanol
Comparator Or Baseline1-Hexanol lacks the necessary C-3 hydroxyl for this specific synthesis pathway
Quantified DifferenceQualitatively non-interchangeable for target molecule synthesis
ConditionsAsymmetric synthesis of insect pheromones

For manufacturers of agrochemicals and semiochemicals, procuring the correct alcohol isomer is not a matter of preference but a strict requirement for achieving the desired, biologically active final product.

Process Solvent for Thermally Sensitive Extractions and Formulations

In processes requiring a moderately polar solvent that must later be removed under vacuum or gentle heat, 3-Hexanol's lower boiling point (134-135 °C) compared to 1-Hexanol (157 °C) is a distinct advantage. This allows for more efficient and less energy-intensive solvent recovery, preserving the integrity of heat-sensitive active pharmaceutical ingredients (APIs), natural extracts, or specialty polymers.

Synthesis of Specialty Branched-Chain Esters for Flavors & Fragrances

3-Hexanol is the mandatory starting material for producing hexan-3-yl esters. These esters are specifically chosen by flavorists and perfumers to introduce unique fruity and floral notes with a branched character, which cannot be replicated by the linear esters derived from 1-Hexanol. Its procurement is non-negotiable when developing fragrances or flavors requiring this specific branched molecular profile.

Targeted Synthesis of Pheromone-Based Agrochemicals

For the synthesis of specific insect pheromones, such as derivatives of 4-methyl-3-hexanol, the precise location of the hydroxyl group on the third carbon is a critical and unchangeable structural requirement. Using any other hexanol isomer like 1-Hexanol would fail to produce the biologically active target molecule, making 3-Hexanol the only viable choice for these high-specificity synthetic routes.

Physical Description

colourless liquid

XLogP3

1.7

Density

0.818-0.822 (20°)

LogP

1.65

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 3 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

623-37-0

Wikipedia

3-hexanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Hexanol: ACTIVE

Dates

Last modified: 08-15-2023
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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